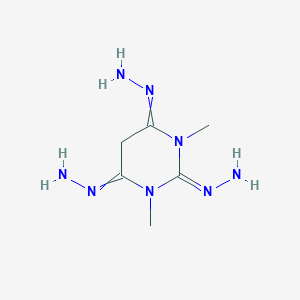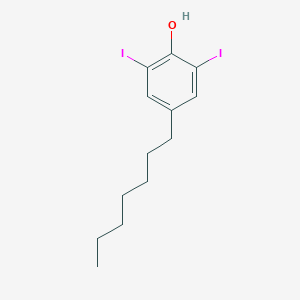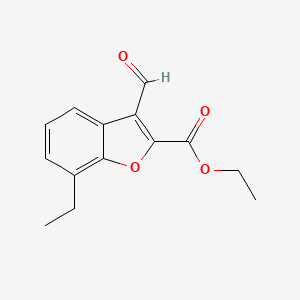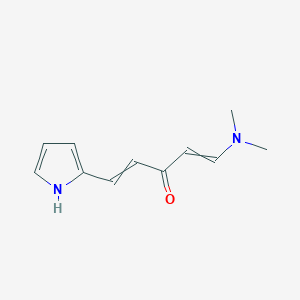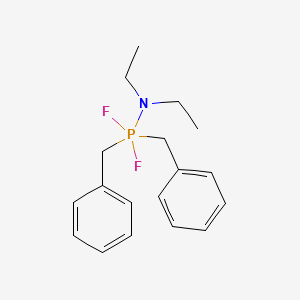
1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine is a unique organophosphorus compound characterized by the presence of two benzyl groups, two ethyl groups, and two fluorine atoms attached to a phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine typically involves the reaction of a phosphorus halide with an appropriate amine and benzylating agents
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield phosphines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, thiolates, or amines can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine involves its interaction with molecular targets through its phosphorus center. The compound can form coordination complexes with metals, influencing various biochemical pathways and catalytic processes. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dibenzyl-N,N-dimethyl-1,1-difluoro-lambda~5~-phosphanamine
- 1,1-Dibenzyl-N,N-diethyl-1,1-dichloro-lambda~5~-phosphanamine
- 1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-arsanamine
Uniqueness
1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine is unique due to the presence of both benzyl and ethyl groups, which provide steric hindrance and influence its reactivity. The fluorine atoms further enhance its chemical stability and reactivity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
121823-31-2 |
|---|---|
Fórmula molecular |
C18H24F2NP |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
N-[dibenzyl(difluoro)-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C18H24F2NP/c1-3-21(4-2)22(19,20,15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
Clave InChI |
ADPUZOFZCONBQG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)P(CC1=CC=CC=C1)(CC2=CC=CC=C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


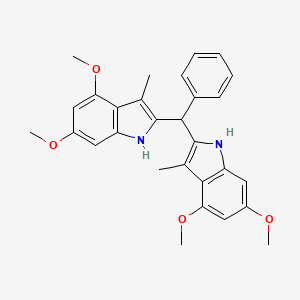
![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)
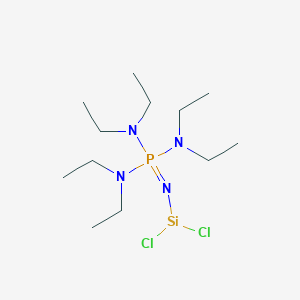
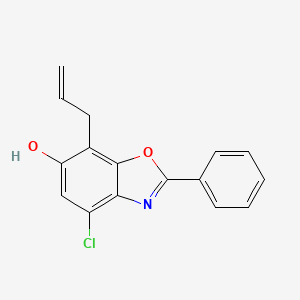
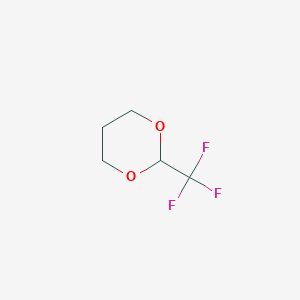
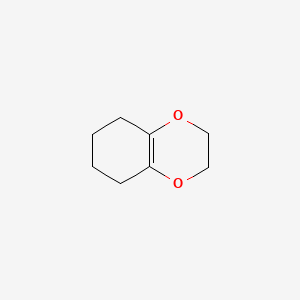
![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)
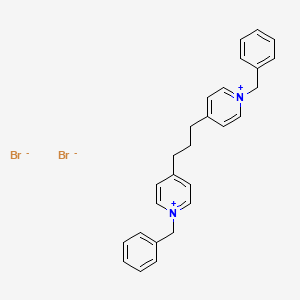
![2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol](/img/structure/B14296451.png)
